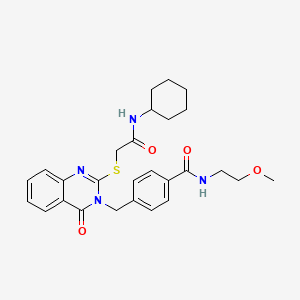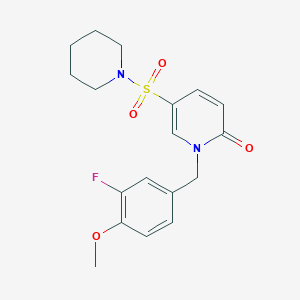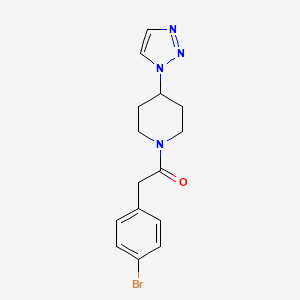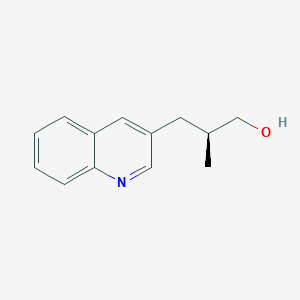
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol is a chemical compound that belongs to the class of quinoline derivatives. It is a chiral molecule with two enantiomers, (S)- and (R)-2-methyl-3-quinolin-3-ylpropan-1-ol. This compound has been synthesized and studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Scientific Research Applications
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol has shown potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory, anti-oxidant, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol is not fully understood. However, it has been suggested that it may act as a modulator of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels in the brain, which could be beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to have anti-bacterial effects against various bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also shown various biochemical and physiological effects, which make it a promising compound for further research. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for research on (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective drugs for the treatment of various diseases. In addition, further studies are needed to determine the potential side effects and toxicity of this compound. Finally, more research is needed to determine the optimal dosage and administration route for this compound.
Synthesis Methods
The synthesis of (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol can be achieved through several methods. One of the most common methods is the reaction of 2-methylquinoline with 3-bromopropan-1-ol in the presence of a base such as potassium carbonate. This reaction results in the formation of (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol as a racemic mixture. The enantiomers can be separated using chiral chromatography or other methods.
properties
IUPAC Name |
(2S)-2-methyl-3-quinolin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)6-11-7-12-4-2-3-5-13(12)14-8-11/h2-5,7-8,10,15H,6,9H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQPLLDRWTTPK-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800010.png)

![4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide](/img/structure/B2800015.png)
![7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2800016.png)

![N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2800020.png)



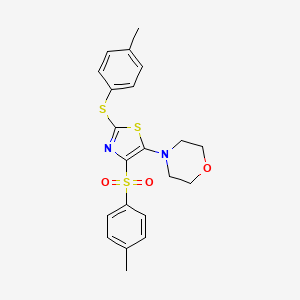
![N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2800026.png)
